(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin: is a synthetic compound belonging to the class of macrocyclic lactones. It is structurally related to moxidectin, a well-known antiparasitic agent used in veterinary medicine. This compound is characterized by the absence of the (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups at the 25th position, which distinguishes it from its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves several steps:
Starting Material: The synthesis begins with the core structure of moxidectin.
Functional Group Modification: The (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups are selectively removed from the 25th position using specific reagents and conditions.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrocyclic lactones.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its antiparasitic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiparasitic agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts the normal function of these channels, leading to paralysis and death of the parasite. The compound may also interact with other pathways involved in parasite metabolism and survival.
Comparison with Similar Compounds
Similar Compounds
Moxidectin: The parent compound, known for its potent antiparasitic activity.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture and veterinary medicine.
Uniqueness
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These differences can influence its efficacy, safety, and spectrum of activity.
Properties
Molecular Formula |
C35H49NO8 |
---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H49NO8/c1-8-22(4)31-24(6)29(36-40-7)18-34(44-31)17-27-16-26(43-34)13-12-21(3)14-20(2)10-9-11-25-19-41-32-30(37)23(5)15-28(33(38)42-27)35(25,32)39/h8-12,15,20,24,26-28,30-32,37,39H,13-14,16-19H2,1-7H3/b10-9-,21-12-,22-8+,25-11?,36-29+/t20-,24-,26+,27-,28-,30+,31+,32+,34-,35+/m0/s1 |
InChI Key |
VWNUJDDJQVXJMO-VGXCTMMASA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@H](/C(=N/OC)/C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C |
Canonical SMILES |
CC=C(C)C1C(C(=NOC)CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Origin of Product |
United States |
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